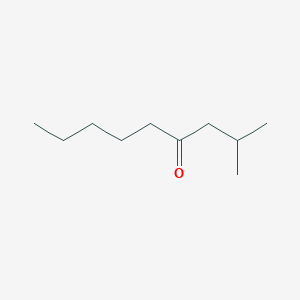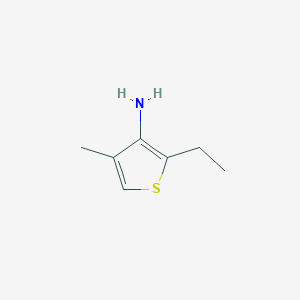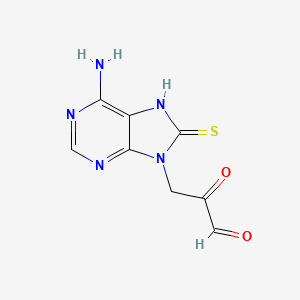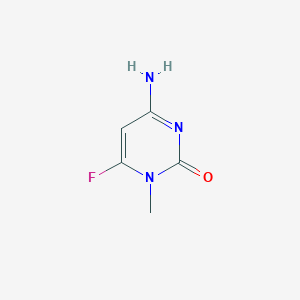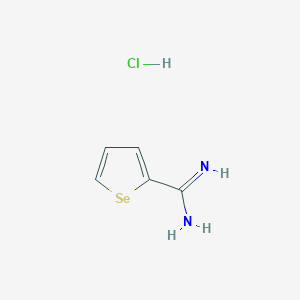
Selenophene-2-carboximidamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenophene-2-carboximidamidehydrochloride: is a compound belonging to the class of selenophenes, which are selenium-containing heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Selenophene-2-carboximidamidehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of selenophene derivatives with carboximidamide precursors in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Selenophene-2-carboximidamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of selenophene oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced selenophene derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the selenophene ring are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenophene oxides, while reduction can produce various reduced selenophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Selenophene-2-carboximidamidehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new organic compounds and materials.
Biology
In biological research, this compound is studied for its potential biological activities, including antioxidant, antibacterial, and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where oxidative stress and bacterial infections are involved.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity and stability. It is also employed in the synthesis of catalysts and other functional materials.
Mécanisme D'action
The mechanism of action of Selenophene-2-carboximidamidehydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant properties may involve the scavenging of reactive oxygen species, thereby protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Selenophene: The parent compound of Selenophene-2-carboximidamidehydrochloride, known for its basic structure and properties.
Selenophene-2-carboxylic acid: A derivative with a carboxylic acid group, used in various chemical syntheses.
Selenophene-2-carboxamide: Another derivative with an amide group, studied for its biological activities.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H7ClN2Se |
|---|---|
Poids moléculaire |
209.55 g/mol |
Nom IUPAC |
selenophene-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H6N2Se.ClH/c6-5(7)4-2-1-3-8-4;/h1-3H,(H3,6,7);1H |
Clé InChI |
FFCKYJYOQJEZKX-UHFFFAOYSA-N |
SMILES canonique |
C1=C[Se]C(=C1)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


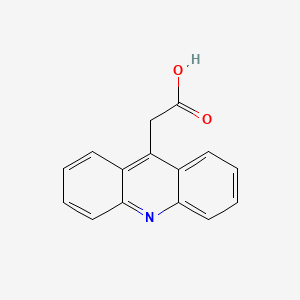
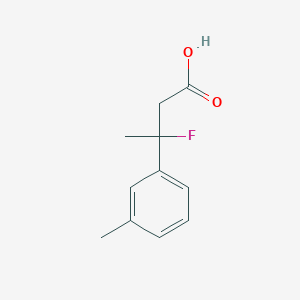
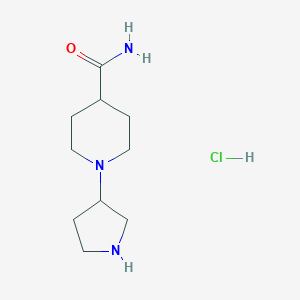
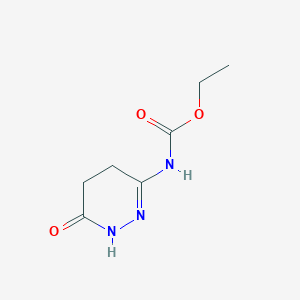

![10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate](/img/structure/B13107564.png)
